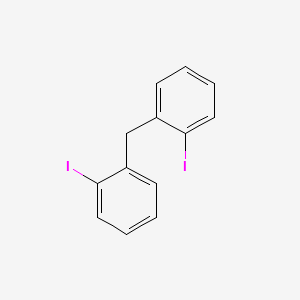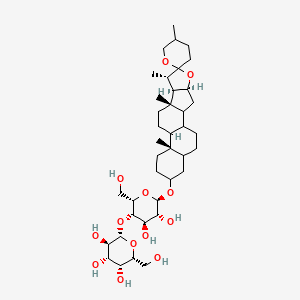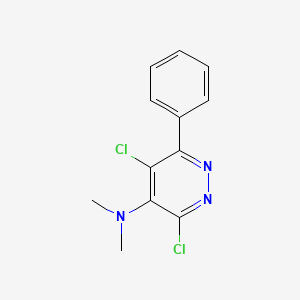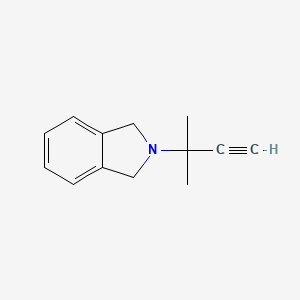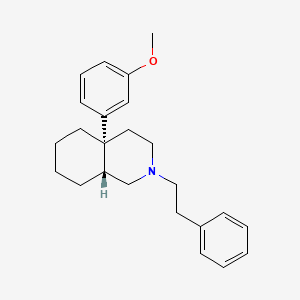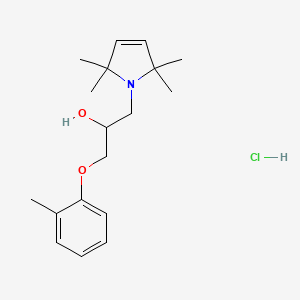
4-Nitro-5-(trimethylsilyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-5-(trimethylsilyl)-1H-pyrazole is a compound belonging to the class of nitroazoles, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound features a pyrazole ring substituted with a nitro group at the 4-position and a trimethylsilyl group at the 5-position. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-5-(trimethylsilyl)-1H-pyrazole typically involves the nitration of pyrazole derivatives. One common method includes the reaction of trimethylsilyl azide with nitroacetylene, resulting in the formation of the desired compound . The reaction conditions often require low temperatures, typically around -8 to -10°C, to ensure the stability of the intermediates and the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-5-(trimethylsilyl)-1H-pyrazole undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group on the pyrazole ring makes it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The trimethylsilyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nitrating Agents: Nitric acid or sulfuric-nitric acid mixtures are commonly used for nitration reactions.
Nucleophiles: Various nucleophiles, such as amines and alcohols, can react with the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles with different functional groups, depending on the reagents and conditions used. For example, nitration can lead to the formation of polynitroazoles .
Wissenschaftliche Forschungsanwendungen
4-Nitro-5-(trimethylsilyl)-1H-pyrazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Nitro-5-(trimethylsilyl)-1H-pyrazole involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trimethylsilyl group can undergo nucleophilic substitution. These interactions can affect the compound’s reactivity and stability, influencing its overall behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitro-5-(trimethylsilyl)-1H-1,2,3-triazole
- 4-Nitro-5-dinitromethyl-1,2,3-triazole
- 4-Nitro-5-nitrimino-1H-1,2,4-triazole
Uniqueness
4-Nitro-5-(trimethylsilyl)-1H-pyrazole is unique due to the presence of both nitro and trimethylsilyl groups on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
36960-51-7 |
|---|---|
Molekularformel |
C6H11N3O2Si |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
trimethyl-(4-nitro-1H-pyrazol-5-yl)silane |
InChI |
InChI=1S/C6H11N3O2Si/c1-12(2,3)6-5(9(10)11)4-7-8-6/h4H,1-3H3,(H,7,8) |
InChI-Schlüssel |
GWMXSNLURNFDQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C=NN1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


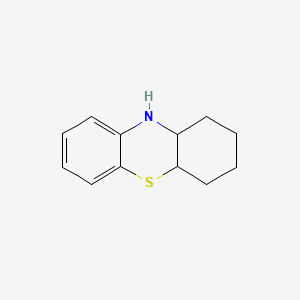
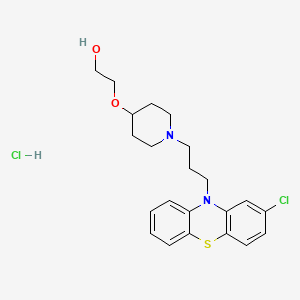
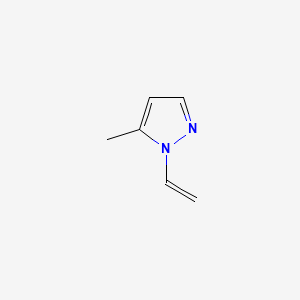
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)

![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
